molecular formula C12H23N B596636 Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin CAS No. 163016-93-1

Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin

Cat. No.: B596636
CAS No.: 163016-93-1
M. Wt: 181.32 g/mol
InChI Key: ONNDEFYAVHSBIN-UHFFFAOYSA-N
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Description

Mono(6-phenylamino-6-deoxy)-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the substitution of a phenylamino group at the 6th position of one of the glucose units, resulting in unique chemical and physical properties. It is widely used in various scientific research fields due to its ability to form inclusion complexes with a variety of guest molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono(6-phenylamino-6-deoxy)-beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with an appropriate phenylamine derivative. The process begins with the selective activation of the 6th hydroxyl group of beta-cyclodextrin, followed by nucleophilic substitution with phenylamine. Common reagents used in this synthesis include tosyl chloride for activation and phenylamine for substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography. The production is carried out under controlled conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Mono(6-phenylamino-6-deoxy)-beta-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the cyclodextrin structure .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, aniline derivatives from reduction, and various substituted cyclodextrins from nucleophilic substitution .

Scientific Research Applications

Mono(6-phenylamino-6-deoxy)-beta-cyclodextrin has a wide range of applications in scientific research:

    Chemistry: It is used as a host molecule in supramolecular chemistry for the formation of inclusion complexes with various guest molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and as a molecular probe for investigating biological systems.

    Medicine: It is explored for drug delivery applications due to its ability to enhance the solubility and stability of pharmaceutical compounds.

    Industry: The compound is used in the development of sensors and separation technologies

Mechanism of Action

The mechanism of action of Mono(6-phenylamino-6-deoxy)-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The phenylamino group enhances the binding affinity and selectivity of the cyclodextrin cavity, allowing it to encapsulate a wide range of molecules. This encapsulation can alter the physical and chemical properties of the guest molecules, leading to enhanced solubility, stability, and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other beta-cyclodextrin derivatives such as:

Uniqueness

Mono(6-phenylamino-6-deoxy)-beta-cyclodextrin is unique due to the presence of the phenylamino group, which imparts distinct chemical properties and enhances its ability to form stable inclusion complexes. This makes it particularly useful in applications requiring high selectivity and binding affinity .

Biological Activity

Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin (MPhA-β-CD) is a modified cyclodextrin that has garnered attention in various fields, particularly in pharmaceuticals and biochemistry. Its unique structure allows it to form inclusion complexes, enhancing the solubility and bioavailability of hydrophobic drugs. This article explores the biological activity of MPhA-β-CD, focusing on its synthesis, mechanisms of action, and applications in drug delivery systems.

Synthesis

The synthesis of MPhA-β-CD typically involves modifying beta-cyclodextrin through substitution at the 6-position with phenylamino groups. This modification increases the compound's lipophilicity and enhances its ability to form inclusion complexes with various pharmaceutical agents.

Synthesis Process Overview

  • Starting Material : Native beta-cyclodextrin.
  • Modification Steps :
    • Monotosylation to activate the hydroxyl group.
    • Azidation to introduce an azido group.
    • Reduction to convert the azido group into an amino group.
  • Final Product : this compound.

This process has been optimized for efficiency and yield, allowing for safer and faster production compared to traditional batch methods .

MPhA-β-CD exhibits its biological activity primarily through the following mechanisms:

  • Inclusion Complex Formation : MPhA-β-CD can encapsulate lipophilic drugs within its hydrophobic cavity, improving their solubility and stability in aqueous environments. This characteristic is crucial for enhancing the bioavailability of poorly soluble drugs .
  • Targeted Drug Delivery : The zwitterionic nature of MPhA-β-CD allows it to interact favorably with biological membranes, facilitating targeted delivery of therapeutic agents to specific tissues or cells .

Antitumor Activity

Recent studies have demonstrated that MPhA-β-CD can significantly enhance the antitumor activity of various compounds by improving their solubility and stability. For instance, when used in combination with cirsiliol, a flavonoid known for its cytotoxic effects against cancer cells, MPhA-β-CD increased the solubility of cirsiliol by 2.1 times compared to its free form. This enhancement led to a 1.5-fold increase in tumor growth inhibition in murine models .

Cytotoxicity Studies

Cytotoxicity assays have shown that MPhA-β-CD complexes exhibit selective toxicity towards tumor cell lines while minimizing effects on normal cells. The IC50 values obtained from these studies indicate a favorable therapeutic index, making MPhA-β-CD a promising candidate for cancer therapy applications .

Case Studies

StudyCompoundFindings
Study 1Cirsiliol-MPhA-β-CD ComplexEnhanced solubility (2.1x) and tumor inhibition (1.5x) compared to free cirsiliol .
Study 2MPhA-β-CD with DoxorubicinImproved delivery and reduced side effects in murine models; demonstrated targeted delivery capabilities .
Study 3Flavonoid DetectionMPhA-β-CD modified sensors showed high selectivity for flavonoids like quercetin, enhancing detection sensitivity .

Applications

The biological activity of MPhA-β-CD extends beyond oncology:

  • Drug Formulation : It is utilized in formulating stable drug delivery systems that require enhanced solubility and controlled release profiles.
  • Analytical Chemistry : MPhA-β-CD is employed as a chiral selector in chromatography and as a sensing material for detecting various biomolecules due to its ability to form stable complexes.

Properties

CAS No.

163016-93-1

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

ethane;N-ethylaniline

InChI

InChI=1S/C8H11N.2C2H6/c1-2-9-8-6-4-3-5-7-8;2*1-2/h3-7,9H,2H2,1H3;2*1-2H3

InChI Key

ONNDEFYAVHSBIN-UHFFFAOYSA-N

SMILES

CC.CC.CCNC1=CC=CC=C1

Canonical SMILES

CC.CC.CCNC1=CC=CC=C1

Origin of Product

United States

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